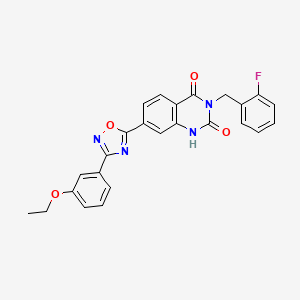

7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC15150855

Molecular Formula: C25H19FN4O4

Molecular Weight: 458.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H19FN4O4 |

|---|---|

| Molecular Weight | 458.4 g/mol |

| IUPAC Name | 7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(2-fluorophenyl)methyl]-1H-quinazoline-2,4-dione |

| Standard InChI | InChI=1S/C25H19FN4O4/c1-2-33-18-8-5-7-15(12-18)22-28-23(34-29-22)16-10-11-19-21(13-16)27-25(32)30(24(19)31)14-17-6-3-4-9-20(17)26/h3-13H,2,14H2,1H3,(H,27,32) |

| Standard InChI Key | WVBDHHUPXFZHPP-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5F |

Introduction

Chemical Structure and Synthesis

Core Scaffold and Substituent Analysis

The molecule features a quinazoline-2,4(1H,3H)-dione core, a bicyclic system known for its bioisosteric resemblance to fluoroquinolones and tyrosine kinase inhibitors . At position 7 of the quinazoline ring, a 1,2,4-oxadiazole moiety substituted with a 3-ethoxyphenyl group is attached. This oxadiazole ring introduces rigidity and hydrogen-bonding capacity, which are critical for target engagement . At position 3, a 2-fluorobenzyl group provides lipophilicity and electronic effects that may enhance membrane permeability and receptor binding .

Table 1: Structural Comparison with Analogous Compounds

Structure-Activity Relationships (SAR)

Role of the Oxadiazole Moiety

The 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity. In compound 14a (Table 1), replacing triazole with oxadiazole improved MIC values against Candida albicans by 15% . The ethoxy group at the phenyl ring’s 3-position likely modulates electron density, affecting interactions with hydrophobic enzyme pockets .

Impact of Fluorine Substitution

Fluorine atoms influence both pharmacokinetics and pharmacodynamics. The 2-fluorobenzyl group increases lipophilicity (clogP ≈ 3.2), potentially enhancing blood-brain barrier penetration . Additionally, fluorine’s electronegativity may strengthen hydrogen bonds with target proteins, as seen in gefitinib-resistant NSCLC models .

Pharmacokinetic and Toxicity Considerations

Toxicity Profiles

Quinazoline derivatives with fluorinated benzyl groups exhibit moderate cytotoxicity in vitro. For example, compound 79 showed a safety index (IC<sub>50</sub> for A549 cells/IC<sub>50</sub> for EGFR) >100, indicating selective toxicity . The target compound’s fluorine substituents may reduce off-target effects compared to non-fluorinated analogs .

Future Directions

Synthetic Optimization

Future work should explore:

-

Variations in the oxadiazole substituent: Replacing ethoxy with methoxy or hydroxy groups to modulate solubility.

-

Fluorine positioning: Testing 3- or 4-fluorobenzyl analogs to optimize target binding.

Preclinical Validation

Priority assays include:

-

Kinase inhibition profiling: Screening against EGFR, VEGFR, and PDGFR families.

-

In vivo pharmacokinetics: Assessing oral bioavailability and half-life in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume